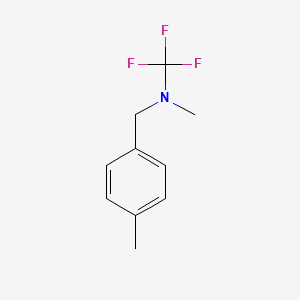
2-(4-Hexylphenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hexylphenyl)quinoline: is an organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a double-ring structure composed of a benzene ring fused to a pyridine ring. The compound this compound is characterized by the presence of a hexyl group attached to the phenyl ring, which is further connected to the quinoline core. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hexylphenyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds as starting materials. The reaction conditions often include acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or acetic acid. Another method involves the Pfitzinger reaction, where isatin derivatives react with aniline in the presence of a base to form quinoline derivatives.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance reaction efficiency. Solvent recovery and recycling are also important considerations in industrial production to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Hexylphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the quinoline ring, typically using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Nitric acid, halogens, catalysts such as iron(III) chloride.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinolines, halogenated quinolines.
Scientific Research Applications
Chemistry: 2-(4-Hexylphenyl)quinoline is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound derivatives have been investigated for their potential as therapeutic agents. Quinolines are known for their antimicrobial, antimalarial, and anticancer properties. The hexylphenyl modification may enhance the compound’s bioavailability and target specificity.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Its ability to form stable, luminescent complexes makes it valuable in the field of optoelectronics.
Mechanism of Action
The mechanism of action of 2-(4-Hexylphenyl)quinoline depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, they may inhibit DNA gyrase or topoisomerase, enzymes crucial for bacterial DNA replication, leading to antibacterial effects. In optoelectronics, the compound’s luminescent properties are attributed to its ability to form stable excited states, which emit light upon relaxation.
Comparison with Similar Compounds
2-Phenylquinoline: Lacks the hexyl group, resulting in different solubility and reactivity.
4-Hexylquinoline: The hexyl group is attached directly to the quinoline ring, altering its electronic properties.
2-(4-Methylphenyl)quinoline: The presence of a methyl group instead of a hexyl group affects the compound’s steric and electronic characteristics.
Uniqueness: 2-(4-Hexylphenyl)quinoline’s unique combination of a hexyl group and a quinoline core imparts distinct physical and chemical properties. This structural feature enhances its solubility in organic solvents, increases its hydrophobicity, and may improve its interaction with biological targets or electronic materials.
Properties
Molecular Formula |
C21H23N |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-(4-hexylphenyl)quinoline |
InChI |
InChI=1S/C21H23N/c1-2-3-4-5-8-17-11-13-19(14-12-17)21-16-15-18-9-6-7-10-20(18)22-21/h6-7,9-16H,2-5,8H2,1H3 |
InChI Key |
IBHQERJRFBRAAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13959644.png)

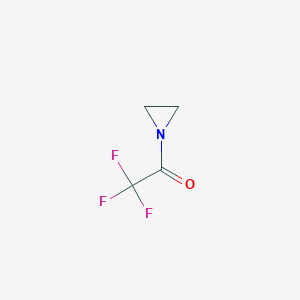

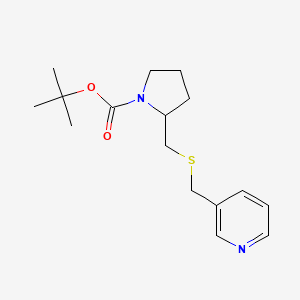
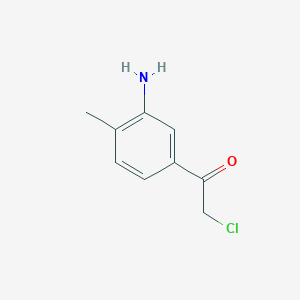
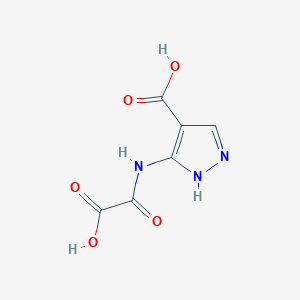
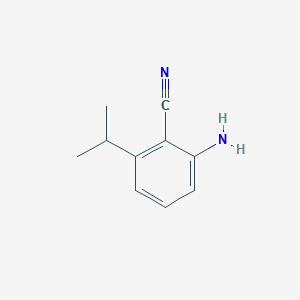

![6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole](/img/structure/B13959693.png)
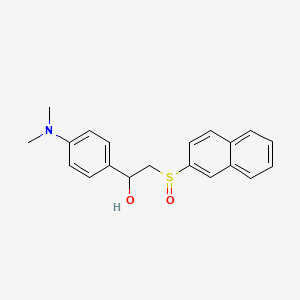
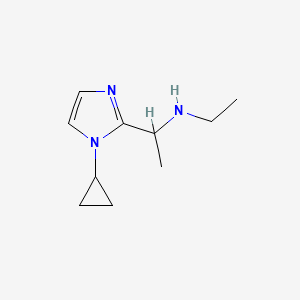
![1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13959711.png)
